7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound with potential pharmacological applications. It belongs to a class of compounds that may interact with the dopaminergic system, which is significant in treating neurological disorders, particularly Parkinson's disease. The compound's molecular formula is and its molecular weight is approximately 405.52 g/mol. Its CAS number is 122547-72-2, which uniquely identifies this chemical substance.
The compound has been synthesized and characterized in various studies focusing on dopaminergic activity and its potential therapeutic effects. It shares structural similarities with other known dopamine receptor agonists and antagonists, which have been extensively studied for their roles in treating psychotic disorders and movement disorders.
This compound can be classified under several categories:
The synthesis of 7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step organic reactions that integrate various functional groups. One common method includes the condensation of 3-propyl-2-sulfanylidene-1H-quinazolin-4-one with 4-phenyl-3,6-dihydro-2H-pyridine-1-carboxylic acid derivatives.
The molecular structure of 7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one features a quinazolinone core with a sulfanylidene group and a carbonyl substituent from the pyridine derivative.
Key structural data include:
The compound exhibits multiple functional groups that contribute to its biological activity and interaction with biological targets.
The compound may undergo various chemical reactions typical of quinazolinone derivatives, including:
These reactions are generally performed under controlled conditions to ensure selectivity and yield. The use of catalysts or specific solvents can enhance the efficiency of these transformations.
The mechanism of action for 7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one likely involves modulation of dopamine receptors, specifically D2 and D3 subtypes. This interaction can lead to altered neurotransmitter release and improved motor function in models of Parkinson's disease.
Studies suggest that compounds targeting these receptors can alleviate symptoms associated with dopamine deficiency by mimicking dopamine's action or blocking its reuptake. This pharmacological profile positions the compound as a candidate for further research in neuropharmacology.
Key physical properties include:
Relevant chemical properties include:
Data from spectral analysis (NMR, IR) would provide insights into specific functional groups and confirm the structure.
7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one has potential applications in:
This compound exemplifies the ongoing research into heterocyclic compounds that target critical neurotransmitter systems in the brain, highlighting its importance in medicinal chemistry and pharmacology.
CAS No.: 14970-71-9
CAS No.: 193-98-6
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6
CAS No.: 194-03-6